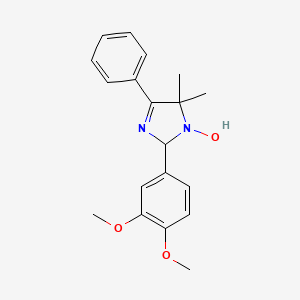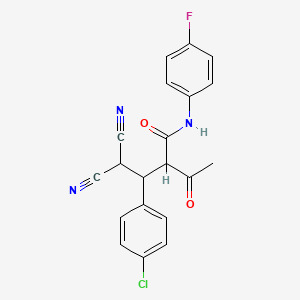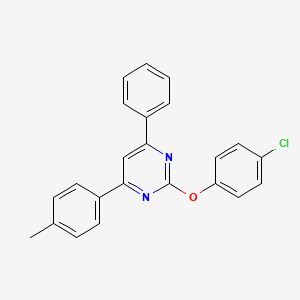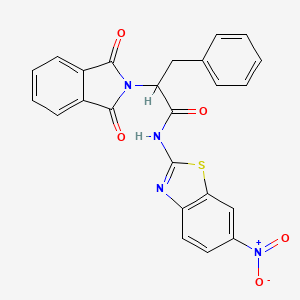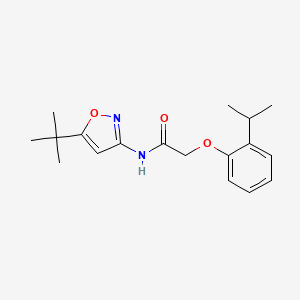
N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptor is a type of purinergic receptor that is widely distributed in the central nervous system and immune system. A-438079 has been widely used in scientific research as a tool to study the role of P2X7 receptor in various physiological and pathological processes.
作用机制
A-438079 is a selective antagonist of the P2X7 receptor. P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. A-438079 binds to the P2X7 receptor and blocks its activation, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
A-438079 has been shown to have various biochemical and physiological effects in animal models of disease. A-438079 has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various animal models of inflammation. A-438079 has also been shown to reduce the severity of arthritis and multiple sclerosis in animal models. In addition, A-438079 has been shown to reduce the neuropathic pain in animal models.
实验室实验的优点和局限性
A-438079 has several advantages for lab experiments. A-438079 is a selective antagonist of the P2X7 receptor, which means that it does not affect other purinergic receptors. This allows researchers to study the specific role of P2X7 receptor in various physiological and pathological processes. A-438079 is also relatively stable and can be stored for a long time.
However, there are also some limitations for lab experiments using A-438079. A-438079 is not very water-soluble, which makes it difficult to administer to animals. A-438079 also has a relatively short half-life, which means that it needs to be administered frequently to maintain its effect.
未来方向
There are several future directions for research using A-438079. One direction is to study the role of P2X7 receptor in other diseases, such as cancer and Alzheimer's disease. Another direction is to develop more selective and potent antagonists of the P2X7 receptor. Finally, there is a need to develop more water-soluble and long-acting formulations of A-438079 for use in animal models of disease.
Conclusion:
A-438079 is a selective antagonist of the P2X7 receptor that has been widely used in scientific research to study the role of P2X7 receptor in various physiological and pathological processes. A-438079 has several advantages for lab experiments, including its selectivity and stability. However, there are also some limitations, such as its solubility and half-life. There are several future directions for research using A-438079, including the study of P2X7 receptor in other diseases and the development of more selective and potent antagonists.
合成方法
A-438079 can be synthesized using a multi-step process. The first step is the preparation of 5-tert-butyl-3-isoxazolylamine from tert-butylhydroxylamine and ethyl acetoacetate. The second step is the reaction of 5-tert-butyl-3-isoxazolylamine with 2-(2-isopropylphenoxy)acetyl chloride to form N-(5-tert-butyl-3-isoxazolyl)-2-(2-isopropylphenoxy)acetamide. The final step is the purification of the product using column chromatography.
科学研究应用
A-438079 has been widely used in scientific research to study the role of P2X7 receptor in various physiological and pathological processes. P2X7 receptor is involved in many cellular processes, including inflammation, pain, and cell death. A-438079 has been shown to inhibit the activation of P2X7 receptor and reduce the inflammatory response in various animal models of disease, such as arthritis, multiple sclerosis, and neuropathic pain.
属性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)13-8-6-7-9-14(13)22-11-17(21)19-16-10-15(23-20-16)18(3,4)5/h6-10,12H,11H2,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCLUCGOHRNMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5137659.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5137667.png)
![N-(3-bromophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5137670.png)
![5-(5-bromo-2-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5137673.png)

![3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5137681.png)
![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
